molecular formula C16H10ClN3O2S B5563638 3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No. B5563638
M. Wt: 343.8 g/mol
InChI Key: ZNWOMYOAOGOZGQ-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a useful research compound. Its molecular formula is C16H10ClN3O2S and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is 343.0182254 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities are often synthesized and characterized using various techniques to understand their crystalline structures and chemical properties. For instance, the synthesis of "6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole" involved different reagents and conditions, followed by characterization through spectroscopic techniques and X-ray crystal structure analysis. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in more complex chemical reactions and materials science (Shivananju Nanjunda-Swamy et al., 2005).

Antifungal and Antibacterial Applications

Research into compounds with the 1,2,4-triazole and thiazole moieties often investigates their potential antifungal and antibacterial properties. For example, studies on similar compounds have explored their effectiveness against specific bacteria and fungi, contributing to the development of new antimicrobial agents. Such research is crucial for identifying novel treatments for infectious diseases and understanding the mechanisms of action of these compounds (N. Mohammadhosseini et al., 2009).

Photophysical Properties and Applications

Certain compounds within this chemical class are studied for their photophysical properties, which can lead to applications in materials science, such as the development of photosensitizers or components in optoelectronic devices. Investigations into how these compounds interact with light and the subsequent electronic transitions can inform their potential use in solar cells, light-emitting diodes (LEDs), and as photoacid generators in photolithography processes (M. Amati et al., 2010).

Antitumor Activity

The exploration of novel compounds for their anticancer properties is a significant area of pharmaceutical research. Compounds similar to "3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one" have been synthesized and evaluated for their potential anti-HIV and antitumor activities. This research contributes to the ongoing search for new chemotherapeutic agents and helps in understanding the structure-activity relationships critical for drug design (Kang-chien Liu et al., 1993).

properties

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S/c1-9-6-7-10(22-9)8-13-15(21)20-14(18-19-16(20)23-13)11-4-2-3-5-12(11)17/h2-8H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWOMYOAOGOZGQ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6Z)-3-(2-chlorophenyl)-6-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

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